molecular formula C6H9Br B6226860 4-bromohex-1-yne CAS No. 2751621-78-8

4-bromohex-1-yne

Cat. No.: B6226860
CAS No.: 2751621-78-8
M. Wt: 161
InChI Key:
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Description

4-Bromohex-1-yne is a chemical compound that has garnered significant attention due to its unique properties and diverse applications in scientific research and industry. This compound is widely used as a building block and an intermediate in organic synthesis, drug discovery, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromohex-1-yne can be synthesized through various methods. One common approach involves the bromination of hex-1-yne using bromine (Br2) in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromohex-1-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Addition Reactions: The triple bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the bromine atom.

    Electrophilic Addition: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are commonly used in addition reactions.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Addition Reactions: Products include dihalides and haloalkenes.

Scientific Research Applications

4-Bromohex-1-yne is extensively used in scientific research due to its versatility:

    Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.

    Drug Discovery: It is used in the development of pharmaceutical compounds and bioactive molecules.

    Material Science: It is employed in the fabrication of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-bromohex-1-yne involves its reactivity with various molecular targets. The compound’s triple bond and bromine atom make it highly reactive, allowing it to participate in a wide range of chemical transformations. These reactions often involve the formation of intermediates that can further react to yield diverse products .

Comparison with Similar Compounds

    6-Bromo-1-hexene: Similar in structure but contains a double bond instead of a triple bond.

    1-Bromo-5-hexene: Another similar compound with a different position of the bromine atom and a double bond.

Uniqueness: 4-Bromohex-1-yne is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds. This makes it particularly valuable in synthetic chemistry for constructing complex molecular architectures .

Properties

CAS No.

2751621-78-8

Molecular Formula

C6H9Br

Molecular Weight

161

Purity

95

Origin of Product

United States

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